molecular formula C6H12O5 B096509 (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol CAS No. 17289-61-1

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol

Cat. No. B096509
CAS RN: 17289-61-1
M. Wt: 164.16 g/mol
InChI Key: ZBDGHWFPLXXWRD-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol” is a chemical compound that contains a total of 23 bonds, including 11 non-H bonds, 1 rotatable bond, 1 six-membered ring, 3 hydroxyl groups, 3 secondary alcohols, and 2 aliphatic ethers .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring and several functional groups. It has 3 hydroxyl groups, 3 secondary alcohols, and 2 aliphatic ethers . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (164.16) and its molecular formula (C6H12O5). It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

  • Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate :

    • Application: This compound is a key intermediate metabolite of the pentose phosphate pathway, which plays a crucial role in the generation of reducing power and biosynthetic precursors in living organisms.
    • Method: It is a substrate for various enzymes, including phosphatases, kinase, and dehydrogenases, which makes it a vital component for metabolic pathways in cells.
    • Results: The compound is a water-soluble compound that has a molecular weight of 306.16 g/mol. It is a white to off-white powder that is stable at room temperature.
  • D (+)-Galactosamine Hydrochloride :

    • Application: This compound acts as an RNA synthesis inhibitor in hepatocytes .
    • Method: It promotes adherence of polymorphonuclear leukocytes to endothelial cells, increasing superoxide production .
    • Results: D-Galactosamine can be used as a hepatotoxic in experimental in vitro models when in combination with LPS .
  • (2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl 4-methoxybenzoate :
    • Application: This compound is a pyranose amino sugar with hepatotoxic traits .
    • Method: It acts as an RNA synthesis inhibitor in hepatocytes .
    • Results: It promotes adherence of polymorphonuclear leukocytes to endothelial cells, increasing superoxide production .
  • (2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl 4-methoxybenzoate :
    • Application: This compound is a pyranose amino sugar with hepatotoxic traits .
    • Method: It acts as an RNA synthesis inhibitor in hepatocytes .
    • Results: It promotes adherence of polymorphonuclear leukocytes to endothelial cells, increasing superoxide production .

properties

IUPAC Name

(2R,3R,4R,5R)-2-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDGHWFPLXXWRD-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@@H]([C@@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468854
Record name (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol

CAS RN

17289-61-1
Record name (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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